Ebselen, chemically known as 2-phenyl-1,2-benzisoselenazol-3(2H)-one, is a synthetic organoselenium compound. [] Initially developed as an antioxidant, it was later discovered to exhibit glutathione peroxidase (GPx)-like activity. [, ] This property allows Ebselen to catalyze the reduction of hydroperoxides using glutathione, mimicking the function of the naturally occurring enzyme GPx. [, ] Ebselen's antioxidant and anti-inflammatory properties have garnered significant research interest, leading to investigations into its potential therapeutic applications in various disease models. [, , , , , ]
Mechanism-Based Drug Design: A deeper understanding of ebselen's molecular targets and mechanisms of action could pave the way for the development of more potent and selective derivatives with improved pharmacological properties. []
Combination Therapies: Exploring the potential of ebselen in combination with existing therapies could lead to enhanced therapeutic outcomes. []
Ebselen, chemically known as 2-phenyl-1,2-benzisoselenazol-3(2H)-one, belongs to the class of selenoorganic compounds. It was first identified as a mimetic of the antioxidant enzyme glutathione peroxidase, which plays a crucial role in protecting cells from oxidative damage. Ebselen exhibits various pharmacological properties, including antioxidant, anti-inflammatory, anticancer, and antiviral activities .
The synthesis of ebselen can be achieved through several methods:
Ebselen's molecular structure features a benzisoselenazole framework characterized by the presence of selenium within a five-membered ring. The compound has a molecular formula of CHNO and a molar mass of approximately 202.26 g/mol. The unique arrangement allows for various interactions with biological targets, particularly through the selenium atom, which can participate in redox reactions and form covalent bonds with thiol groups in proteins .
Ebselen undergoes several important chemical reactions:
The mechanism of action for ebselen primarily revolves around its ability to act as an antioxidant and its interaction with thiol-containing enzymes:
Ebselen exhibits several key physical and chemical properties:
Ebselen has found applications across various scientific domains:
Ebselen (2-phenyl-1,2-benzoselenazol-3(2H)-one), initially synthesized in 1924 by Lesser and Weiss, remained a chemical curiosity for over 50 years before its pharmacological potential was recognized [1] [3]. In the early 1980s, researchers at Nattermann & Cie. in Cologne, Germany, systematically investigated organoselenium compounds for antioxidant properties, leading to the discovery of ebselen’s glutathione peroxidase (GPx)-mimetic activity [1]. This enzyme-mimicking capability sparked extensive research, culminating in ebselen becoming the first synthetic organoselenium compound to enter clinical trials for stroke (under the name "harmokisane") by Daiichi Pharmaceuticals in 1997 [1] [3]. Although not approved for stroke, this clinical experience established its safety profile and enabled repurposing for other indications. By 2024, PubMed indexed over 1,000 publications on ebselen, reflecting exponential growth in research interest [2]. Its development history earned the Claudius Galenus Prize (Prix Galien Germany) in 1990 for the collaborative teams at Nattermann & Cie. and the University of Konstanz [1].
Ebselen belongs to the benzisoselenazolone class of organoselenium compounds characterized by a selenium-nitrogen bond within a heterocyclic scaffold [3] [5]. This structural motif is essential for its pharmacological activity, as sulfur or oxygen replacements yield inactive or less potent analogs [9]. The compound acts as a catalytic antioxidant due to its ability to cycle between selenol (-SeH) and selenenyl sulfide (-Se-S-) states, mimicking the catalytic cycle of natural selenoenzymes [5] [7]. Key structural features governing its reactivity include:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7